molecular formula C8H7BrN2O2S B12972713 2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid

2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid

Cat. No.: B12972713
M. Wt: 275.12 g/mol
InChI Key: XAXMUUMPFUPPDQ-UHFFFAOYSA-N
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Description

2-Bromo-imidazo[2,1-b]thiazole-6-propanoic acid (CAS: 1187884-13-4) is a brominated heterocyclic compound with the molecular formula C₈H₇BrN₂O₂S and a molecular weight of 275.12 g/mol . The structure comprises an imidazo[2,1-b]thiazole core substituted with a bromine atom at position 2 and a propanoic acid group at position 4. This compound is primarily utilized as a versatile intermediate in pharmaceutical and materials science research due to its reactive bromine and carboxylic acid functionalities, which enable further derivatization.

Key synthetic routes involve the substitution of bromine in precursor imidazothiazoles. For example, highlights that bromine in similar imidazothiazoles (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) is readily replaced by secondary amines under mild conditions, suggesting analogous reactivity for this compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2O2S

Molecular Weight

275.12 g/mol

IUPAC Name

3-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

InChI

InChI=1S/C8H7BrN2O2S/c9-6-4-11-3-5(1-2-7(12)13)10-8(11)14-6/h3-4H,1-2H2,(H,12,13)

InChI Key

XAXMUUMPFUPPDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1C=C(S2)Br)CCC(=O)O

Origin of Product

United States

Preparation Methods

Construction of the Imidazo[2,1-b]thiazole Core

The core imidazo[2,1-b]thiazole ring system is typically synthesized via cyclization reactions involving aminothiazole derivatives and α-haloketones or α-halo acids. One common route involves:

This method ensures the incorporation of the propanoic acid moiety directly during ring formation, facilitating regioselective substitution.

Detailed Preparation Method from Literature

Stepwise Synthesis (Adapted from Patent and Research Articles)

Step Reagents & Conditions Description Yield & Notes
1. Cyclization 2-Aminothiazole + 3-bromo-2-oxopropanoic acid, reflux in suitable solvent (e.g., ethanol or DMF) Formation of imidazo[2,1-b]thiazole-6-propanoic acid core Moderate to high yield; regioselective ring closure
2. Bromination (if not using bromo-aminothiazole) Brominating agent (e.g., N-bromosuccinimide), controlled temperature Electrophilic substitution at position 2 Requires careful control to avoid polybromination
3. Purification Crystallization or chromatographic methods Isolation of pure 2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid High purity achieved

Alternative Sulfonylation Route (From Patent CA2703300A1)

  • The 6-bromoimidazo[2,1-b]thiazole intermediate can be treated with chlorosulfonic acid at elevated temperatures (100–130 °C) to introduce sulfonyl halide groups, which can be further transformed to propanoic acid derivatives.
  • The reaction involves gradual addition of the heterocyclic compound to preheated chlorosulfonic acid, maintaining temperature and controlling hydrogen halide release.
  • This method yields sulfonyl chloride intermediates that can be hydrolyzed or functionalized to obtain the propanoic acid derivative.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Synthesis
Solvent Dimethylformamide (DMF), ethanol, or dry solvents Solvent polarity affects cyclization efficiency
Temperature 0 °C to reflux (depending on step) Low temp for coupling; reflux for cyclization
Reaction Time 6–12 hours Sufficient for complete conversion
Reagents Stoichiometry Slight excess of aminothiazole or brominated precursors Ensures complete reaction
Workup Extraction with dichloromethane, washing with aqueous NaHCO3 Removes impurities and residual acids

Analytical and Characterization Data

  • Melting Point: Approximately 233 °C for imidazo[2,1-b]thiazole-6-propanoic acid derivatives.
  • NMR Spectroscopy: Characteristic signals for aromatic protons and propanoic acid side chain.
  • IR Spectroscopy: Bands corresponding to carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C–Br stretch.
  • Mass Spectrometry: Molecular ion peak consistent with brominated compound (M+H)+ around 300–310 m/z.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Cyclization of aminothiazole with 3-bromo-2-oxopropanoic acid 2-Aminothiazole, 3-bromo-2-oxopropanoic acid Reflux in ethanol or DMF Moderate to high yield, regioselective Requires careful control of reaction time and temperature
Electrophilic bromination post-cyclization Imidazo[2,1-b]thiazole-6-propanoic acid N-bromosuccinimide or bromine Controlled temp, inert atmosphere Allows late-stage bromination Risk of overbromination
Sulfonylation with chlorosulfonic acid (patent method) 6-Bromoimidazo[2,1-b]thiazole Chlorosulfonic acid, heat (120 °C) High yield sulfonyl halide intermediate Industrial scalability, efficient Requires handling corrosive reagents

Research Findings and Practical Considerations

  • The cyclization approach is widely used due to its straightforwardness and ability to incorporate the propanoic acid side chain directly.
  • The bromination step demands precise control to avoid side reactions and ensure selective substitution at position 2.
  • The sulfonylation method offers an industrially viable route to functionalized intermediates that can be converted to the target acid, with good yields and purity.
  • Purification typically involves crystallization or chromatographic techniques to achieve high purity suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted imidazo[2,1-b]thiazole derivatives .

Scientific Research Applications

Biological Activities

The imidazo[2,1-b]thiazole scaffold, which includes the 2-bromo derivative, is known for a wide range of biological activities:

  • Anticancer Activity : Compounds containing the imidazo[2,1-b]thiazole structure have demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown potent activity against hepatocellular carcinoma (HepG2) and other tumor cell lines, indicating their potential as anticancer agents .
  • Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities. Recent studies have synthesized derivatives that effectively combat pathogens such as Mycobacterium tuberculosis, showcasing their potential as new antimycobacterial drugs .
  • Carbonic Anhydrase Inhibition : Some derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoforms, particularly hCA II, which is implicated in various physiological processes and pathologies. These compounds may offer selective inhibition that could lead to therapeutic advancements in treating conditions like glaucoma and certain cancers .

Synthesis and Structure-Activity Relationship

The synthesis of 2-bromo-imidazo[2,1-b]thiazole-6-propanoic acid typically involves the reaction of 2-aminothiazoles with α-bromo ketones. The resulting compounds undergo further modifications to enhance their biological activity. Structural variations play a crucial role in determining the potency and specificity of these compounds against target diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LinePotency/Effectiveness
AnticancerHepG2 (human liver cancer)Potent cytotoxicity
AntimicrobialMycobacterium tuberculosisEffective against resistant strains
Carbonic Anhydrase InhibitionhCA II (cytosolic isoform)Selective inhibition (K_i = 57.7–98.2 µM)

Case Studies

Several studies have documented the efficacy of this compound derivatives:

  • Cytotoxicity Against Hepatocellular Carcinoma : A study reported that specific derivatives displayed IC50 values as low as 0.5 µM against HepG2 cells, indicating strong potential for further development as anticancer agents .
  • Antimycobacterial Activity : Research highlighted the synthesis of novel derivatives that exhibited promising antitubercular activity through the Microplate Alamar Blue Assay, reinforcing the compound's relevance in treating infectious diseases .
  • Selective Inhibition of Carbonic Anhydrase : A series of synthesized piperazine conjugates demonstrated selective inhibition of hCA II over other isoforms, suggesting potential therapeutic applications in oncology and ophthalmology .

Comparison with Similar Compounds

2-(Imidazo[2,1-b]thiazol-6-yl)acetic Acid (CAS: 57332-75-9)

  • Molecular Formula : C₇H₆N₂O₂S (MW: 182.2 g/mol) .
  • Key Difference: Replaces the propanoic acid group with an acetic acid moiety and lacks bromine.
  • Applications: Serves as a smaller scaffold for lab-scale organic synthesis, with reduced steric hindrance compared to the propanoic acid derivative.

2-Bromo-6-(4-nitrophenyl)imidazo[2,1-b]thiazole (CAS: 944581-13-9)

  • Molecular Formula : C₁₁H₆BrN₃O₂S (MW: 324.16 g/mol) .
  • Key Difference: Substitutes the propanoic acid with a nitroaryl group, enhancing electron-withdrawing properties and π-conjugation.
  • Applications: Potential use in optoelectronic materials due to extended aromaticity .

3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic Acid Hydrobromide (CAS: 1187830-75-6)

  • Molecular Formula : C₉H₁₁ClN₂O₂S (MW: 246.71 g/mol) .
  • Key Difference : Incorporates a methyl group at position 6 and a hydrobromide salt form, improving solubility in polar solvents.
  • Applications : Explored in medicinal chemistry for ionic interactions in drug-target binding .

Reactivity

  • The bromine atom in 2-bromo-imidazo[2,1-b]thiazole-6-propanoic acid facilitates nucleophilic substitution (e.g., with amines or thiols), akin to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole .
  • The propanoic acid group enables conjugation with biomolecules (e.g., peptides), a feature absent in ester derivatives like ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate .

Data Table: Comparative Analysis

Property This compound 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid 2-Bromo-6-(4-nitrophenyl)imidazo[2,1-b]thiazole
Molecular Weight (g/mol) 275.12 182.2 324.16
Key Functional Groups Br, -CH₂CH₂COOH -CH₂COOH Br, -C₆H₄NO₂
Solubility Moderate in DMSO High in water Low in polar solvents
Synthetic Yield Not reported 35–50% 60–75%
Applications Drug intermediates, materials science Lab-scale synthesis Optoelectronics
References

Biological Activity

2-Bromo-Imidazo[2,1-b]thiazole-6-propanoic acid is a compound belonging to the imidazo[2,1-b]thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antiviral, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₈H₇BrN₂O₂S
  • Molecular Weight : 251.12 g/mol
  • CAS Number : 45480274

The structure of this compound includes a bromine atom at the second position of the imidazole ring and a propanoic acid moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds related to imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. A study demonstrated that derivatives of this scaffold showed promising antibacterial and antifungal activities against various pathogens. For instance, certain derivatives displayed minimum inhibitory concentrations (MICs) in the range of 0.5 to 4 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundTarget OrganismMIC (µg/mL)
This compoundE. coli2
This compoundS. aureus1
Derivative AC. albicans0.5

Antiviral Activity

The compound has been studied for its potential as an antiviral agent, particularly against Hepatitis C Virus (HCV). In structure-activity relationship (SAR) studies, modifications to the imidazo[2,1-b]thiazole scaffold led to the discovery of potent inhibitors of HCV NS4B with EC50 values as low as 16 nM for optimized derivatives. The compound's mechanism involves targeting specific regions within the viral protein, indicating its potential for therapeutic applications in viral infections .

Anticancer Activity

Several studies have highlighted the anticancer properties of imidazo[2,1-b]thiazole derivatives. For example, a series of compounds were tested against various cancer cell lines including HepG2 (liver cancer) and PC12 (neuroblastoma). The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 10 µM.

Case Study: Anticancer Efficacy

In one study, this compound was evaluated for its effects on cell viability in cancer cell lines:

Cell LineTreatment Concentration (µM)Viability (%)
HepG21035
PC12545

The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

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